molecular formula C16H15ClF3N3O2S B2955291 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide CAS No. 552309-13-4

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2955291
CAS No.: 552309-13-4
M. Wt: 405.82
InChI Key: HGRFUSXOPXFQTJ-UHFFFAOYSA-N
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Description

This compound features a 1,6-dihydropyrimidin-6-one core substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 5 and 4, respectively. The pyrimidinone ring is linked via a sulfanyl (-S-) bridge to an acetamide group, which is further attached to a 2-chloro-5-(trifluoromethyl)phenyl aromatic ring.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N3O2S/c1-3-10-8(2)21-15(23-14(10)25)26-7-13(24)22-12-6-9(16(18,19)20)4-5-11(12)17/h4-6H,3,7H2,1-2H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRFUSXOPXFQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C21H19ClF3N3O2S2C_{21}H_{19}ClF_3N_3O_2S_2 and features a complex structure that includes a chloro-trifluoromethyl phenyl group and a dihydropyrimidine moiety. Its unique structure may contribute to its biological effects.

Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors. For example, the presence of the trifluoromethyl group can enhance lipophilicity, potentially increasing membrane permeability and bioavailability. In the context of antiviral activity, compounds designed to inhibit reverse transcriptase have shown promising results.

Biological Activity Overview

  • Antiviral Activity :
    • Compounds structurally related to this compound have been reported to exhibit significant antiviral activity against HIV and HCV. For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have demonstrated effective inhibition of wild-type and resistant strains of HIV with EC50 values in the nanomolar range .
  • Antimicrobial Activity :
    • The compound's potential as an antimicrobial agent has been explored, with some derivatives showing efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
  • Cytotoxicity and Selectivity :
    • Studies on similar compounds indicate that while they may exhibit cytotoxic effects at high concentrations, many maintain selectivity toward target cells. For instance, one study reported low cytotoxicity in human T lymphocyte cells at concentrations effective against HIV .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:

  • Absorption : The lipophilic nature due to trifluoromethyl substitution may enhance oral bioavailability.
  • Metabolism : Compounds with similar structures are often metabolized by liver enzymes; however, specific metabolic pathways for this compound require further investigation.
  • Excretion : Understanding the excretion route is essential for assessing potential toxicity.

Case Studies

Several studies have investigated compounds similar to this compound:

StudyFindings
Kang et al. (2023)Reported potent anti-HIV activity with EC50 values around 10 nM for related compounds .
MDPI Study (2024)Demonstrated effective inhibition of HCV replication with low cytotoxicity in vitro .
ACS Journal (2023)Highlighted broad-spectrum activity against various pathogens including Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Thieno[2,3-d]pyrimidinone Analog

A closely related compound, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide, replaces the dihydropyrimidinone core with a thieno[2,3-d]pyrimidinone system. However, the sulfur atom in the thiophene could introduce metabolic liabilities compared to the parent structure .

Sulfonyl-Substituted Pyrimidinone

Another analog, 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}sulfanyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide, features a sulfonyl (-SO₂-) group instead of the sulfanyl (-S-) linker. The cyclohexenylethyl substituent introduces steric bulk, which may affect membrane permeability .

Substituent Variations in Acetamide Derivatives

Triazole-Linked Analogs

Compounds like N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS: 571949-21-8) replace the pyrimidinone core with a 1,2,4-triazole ring. Triazoles are known for hydrogen-bonding capabilities, which could improve target affinity but may alter solubility profiles. The pyridine substitution in this analog also introduces a basic nitrogen, affecting pH-dependent solubility .

Pesticide-Related Acetamides

In pesticide applications, N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl) shares the acetamide backbone but incorporates an oxazolidinone ring. The methoxy (-OCH₃) and dimethylphenyl groups optimize herbicidal activity, but the absence of a sulfanyl bridge reduces thiol-mediated reactivity compared to the target compound .

Comparative Analysis of Key Properties

Property Target Compound Thienopyrimidinone Analog Triazole Analog Oxadixyl
Core Structure 1,6-Dihydropyrimidinone Thieno[2,3-d]pyrimidinone 1,2,4-Triazole Oxazolidinone
Key Substituents -CF₃, -Cl, -S- -CF₃, -Cl, -S- -F, -Cl, -CF₃ -OCH₃, -CH₃
Lipophilicity (Predicted logP) High (CF₃ and Cl enhance logP) Moderate (thiophene reduces logP) Moderate Low (polar oxazolidinone)
Metabolic Stability High (resistance to oxidation due to -CF₃) Moderate (thiophene may oxidize) Low (triazole susceptibility) High (stable oxazolidinone)
Potential Applications Agrochemical (herbicide), enzyme inhibition Pharmaceutical (kinase inhibition) Pharmaceutical Pesticide (fungicide)

Research Findings and Implications

  • Synthetic Feasibility: The sulfanyl bridge in the target compound allows for modular synthesis via nucleophilic substitution, contrasting with the more complex routes required for triazole or oxazolidinone analogs .
  • Agrochemical Potential: The trifluoromethyl group aligns with trends in modern pesticides, offering resistance to environmental degradation .

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